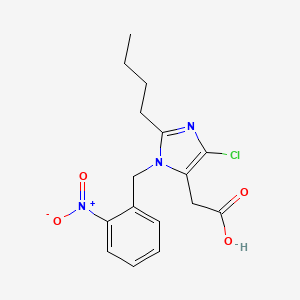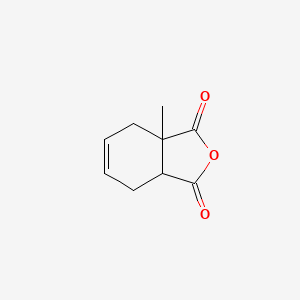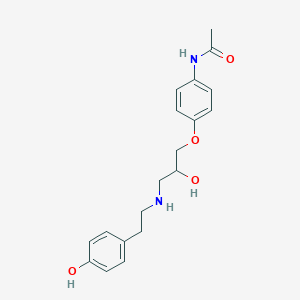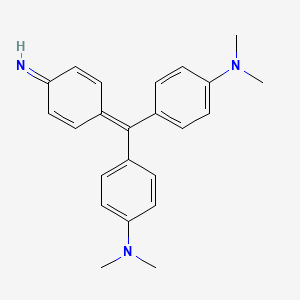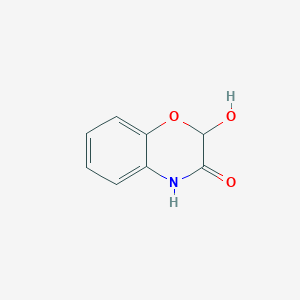
2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one
描述
2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic organic compound that belongs to the benzoxazine familyThis compound has been studied for its inhibitory effects on human DNA topoisomerase I, making it a promising candidate for anticancer drug development .
作用机制
Target of Action
It has been reported to have hepatoprotective effects , suggesting that it may interact with liver cells and related biochemical pathways.
Mode of Action
It has been shown to have hepatoprotective effects , indicating that it may interact with liver cells to protect them from damage
Biochemical Pathways
These pathways play crucial roles in cellular processes such as cell growth, differentiation, and inflammation, which could explain the hepatoprotective effects of this compound .
Pharmacokinetics
One study found that the dominant metabolite of benzoxazinoids (the class of compounds to which this compound belongs) in both plasma and urine was 2- β - d -glucopyranosyloxy-1,4-benzoxazin-3-one . This suggests that the compound is absorbed and metabolized in the body, and its metabolites are excreted in the urine .
Result of Action
The primary result of the action of 2-Hydroxy-3,4-Dihydro-2H-1,4-Benzoxazin-3-One is hepatoprotection . It has been shown to alleviate hepatotoxicity induced by CCl4 in mice . This suggests that it may have beneficial effects on liver health, potentially by protecting liver cells from damage.
生化分析
Biochemical Properties
2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one plays a crucial role in biochemical reactions, particularly as an inhibitor of human DNA topoisomerase I . This compound interacts with various enzymes and proteins, including topoisomerase I, where it acts as a catalytic inhibitor. The interaction between this compound and topoisomerase I prevents the enzyme from binding to its substrate, thereby inhibiting its catalytic activity . This inhibition is significant in the context of anticancer research, as topoisomerase I is a target for cancer therapy.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting topoisomerase I, which is essential for DNA replication and transcription . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of topoisomerase I by this compound can result in the accumulation of DNA breaks, leading to cell cycle arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly topoisomerase I. By binding to the enzyme, it prevents the formation of the enzyme-substrate complex, thereby inhibiting the catalytic activity of topoisomerase I . This inhibition is achieved through the interaction of the hydroxyl group of this compound with the active site of the enzyme, which blocks the enzyme’s ability to cleave and re-ligate DNA strands .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under normal laboratory conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Prolonged exposure to this compound can lead to sustained inhibition of topoisomerase I, resulting in persistent DNA damage and cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits topoisomerase I without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including severe DNA damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired inhibitory effect without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to DNA replication and repair . The compound interacts with enzymes such as topoisomerase I, which plays a critical role in maintaining DNA topology during replication and transcription . By inhibiting topoisomerase I, this compound affects the metabolic flux and levels of metabolites involved in DNA synthesis and repair .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function . For example, the distribution of this compound within the nucleus is crucial for its inhibitory effect on topoisomerase I .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on topoisomerase I . The compound’s activity and function are influenced by its targeting signals and post-translational modifications that direct it to specific compartments or organelles . The localization of this compound within the nucleus is essential for its role in inhibiting DNA replication and transcription .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with glyoxylic acid under acidic conditions, leading to the formation of the benzoxazine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high-quality production .
化学反应分析
Types of Reactions: 2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzoxazines with various functional groups.
科学研究应用
2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its therapeutic potential in treating various cancers and other diseases.
相似化合物的比较
2,4-Dihydroxy-1,4-benzoxazin-3-one: Another benzoxazine derivative with similar biological activities.
3,4-Dihydro-2H-1,4-benzoxazin-3-one: A closely related compound with variations in functional groups.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are isosteres of 2,2-dimethylchromans and exhibit different biological activities.
Uniqueness: 2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific inhibitory activity against human DNA topoisomerase I, which is not commonly observed in other benzoxazine derivatives. This specificity makes it a valuable compound for anticancer research and drug development .
属性
IUPAC Name |
2-hydroxy-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4,8,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQBFYRBJKDACN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314114 | |
| Record name | HBOA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (R)-2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23520-34-5 | |
| Record name | NSC280714 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HBOA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
207 °C | |
| Record name | (R)-2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: HBOA has the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol.
A: Yes, various spectroscopic techniques, including UV-vis, FT-IR, and mass spectrometry, have been used to characterize HBOA and its derivatives. For example, electrospray time-of-flight mass spectrometry (ESI-TOFMS) has been used for structural elucidation of fragment ions formed from HBOA and other benzoxazinone derivatives [].
A: Studies have shown that HBOA can protect the liver against damage induced by carbon tetrachloride (CCl4) in mice. [, ] This protective effect is believed to be related to its antioxidant and free radical scavenging properties, as evidenced by increased levels of superoxide dismutase (SOD) and glutathione (GSH), and decreased levels of malondialdehyde (MDA) in liver tissue. [, ]
A: Yes, HBOA has demonstrated significant anti-inflammatory activity in various studies. [, , ] It can attenuate the expression of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which play crucial roles in inflammatory responses. []
A: Studies have shown that dietary HBOA, primarily in its glucosylated form (HBOA-glc), is absorbed and metabolized in humans. [] HBOA-glc and its oxidized analog, DIBOA-glc, are the major circulating forms of HBOA. []
A: Following ingestion, HBOA and its metabolites, including sulfate and glucuronide conjugates, are excreted in urine. []
A: Several analytical techniques have been developed for HBOA quantification, including gas-liquid chromatography (GLC) [], high-performance liquid chromatography (HPLC) coupled with various detectors, and LC-MS/MS. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


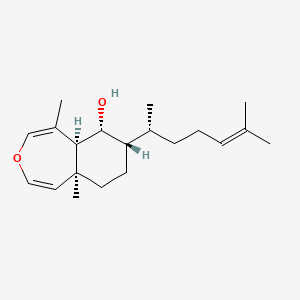
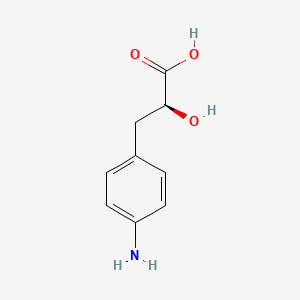
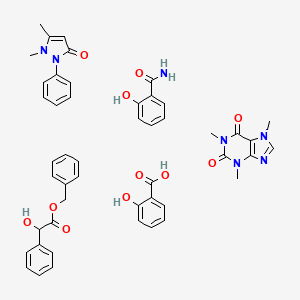
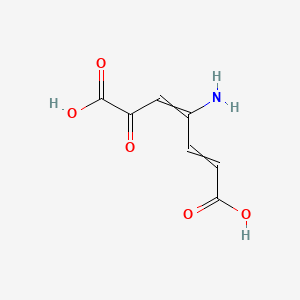
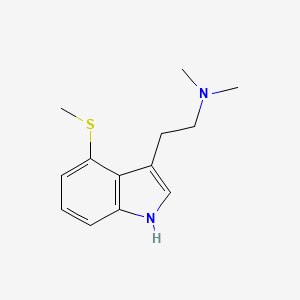
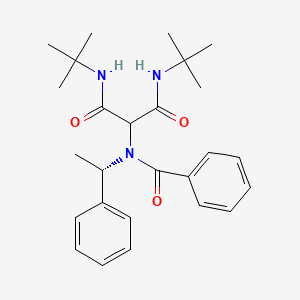
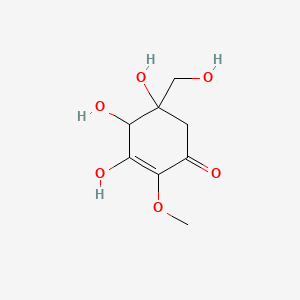

![[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]-(4-methyl-1-piperazinyl)methanone](/img/structure/B1210854.png)
